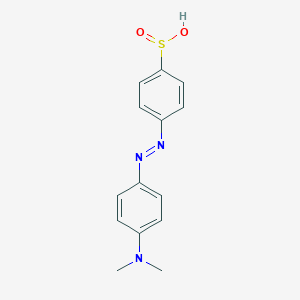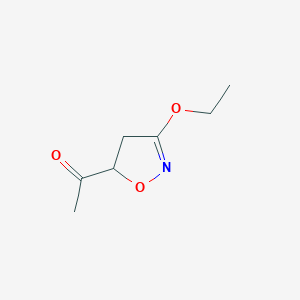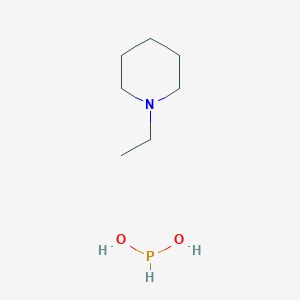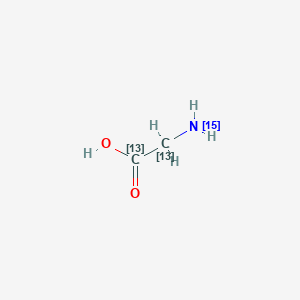
Dimethylaminoazobenzene-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaminoazobenzene-4-sulfinate, also known as DAS, is a chemical compound widely used in scientific research. It is a water-soluble, yellow powder that is commonly used as a reagent in analytical chemistry, biochemistry, and pharmacology. DAS is a versatile compound that has many applications in various fields of research.
Mécanisme D'action
The mechanism of action of Dimethylaminoazobenzene-4-sulfinate is not fully understood. It is believed that Dimethylaminoazobenzene-4-sulfinate reacts with amino groups in proteins and other compounds, forming stable complexes that can be detected using spectrophotometric methods. Dimethylaminoazobenzene-4-sulfinate has been shown to be a specific reagent for the detection of primary and secondary amines.
Effets Biochimiques Et Physiologiques
Dimethylaminoazobenzene-4-sulfinate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory settings. However, it should be handled with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethylaminoazobenzene-4-sulfinate in laboratory experiments is its specificity for the detection of amines. It is a highly sensitive reagent that can detect even trace amounts of amines in a sample. Dimethylaminoazobenzene-4-sulfinate is also relatively inexpensive and easy to synthesize. However, one limitation of Dimethylaminoazobenzene-4-sulfinate is its instability in aqueous solutions. It can decompose over time, leading to false positive results.
Orientations Futures
There are several future directions for the use of Dimethylaminoazobenzene-4-sulfinate in scientific research. One potential application is in the detection of cancer cells. Dimethylaminoazobenzene-4-sulfinate has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer detection. Another future direction is the development of more stable derivatives of Dimethylaminoazobenzene-4-sulfinate that can be used in aqueous solutions. This would improve the accuracy and reliability of Dimethylaminoazobenzene-4-sulfinate-based assays.
In conclusion, Dimethylaminoazobenzene-4-sulfinate is a versatile compound that has many applications in scientific research. Its specificity for the detection of amines makes it a valuable reagent in analytical chemistry, biochemistry, and pharmacology. While there are some limitations to its use, ongoing research is exploring new applications and derivatives of Dimethylaminoazobenzene-4-sulfinate that could expand its use in the future.
Méthodes De Synthèse
Dimethylaminoazobenzene-4-sulfinate can be synthesized by the reaction of 4-aminobenzenesulfonic acid with dimethylamine and nitrous acid. The reaction produces a yellow precipitate that can be filtered and purified to obtain the final product. The synthesis of Dimethylaminoazobenzene-4-sulfinate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Dimethylaminoazobenzene-4-sulfinate is commonly used in scientific research as a reagent for the detection of various compounds. It is widely used in analytical chemistry to detect the presence of amines, amino acids, and proteins. Dimethylaminoazobenzene-4-sulfinate is also used in biochemistry to study enzyme kinetics and protein-protein interactions. In pharmacology, Dimethylaminoazobenzene-4-sulfinate is used to study drug metabolism and drug interactions.
Propriétés
Numéro CAS |
131483-42-6 |
|---|---|
Nom du produit |
Dimethylaminoazobenzene-4-sulfinate |
Formule moléculaire |
C8H10N3O2S- |
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
IYXBODXMZOSSJM-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Synonymes |
DAB sulfinate dimethylaminoazobenzene-4-sulfinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)





